![molecular formula C20H28N6O2 B5551289 9-ethyl-1-methyl-4-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5551289.png)

9-ethyl-1-methyl-4-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest belongs to a category of chemicals that include pyridine, oxadiazole, and triazole moieties within their structures. These compounds are synthesized through various chemical reactions and have been explored for their potential biological activities, including anticancer properties.

Synthesis Analysis

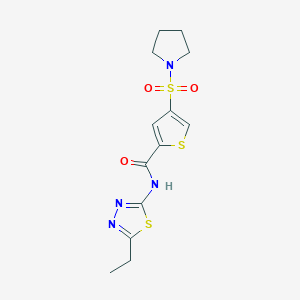

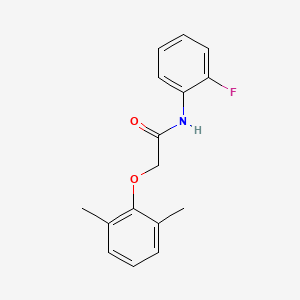

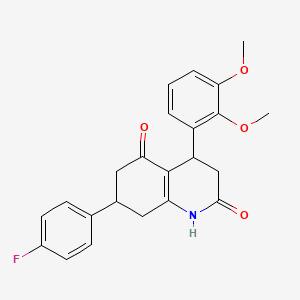

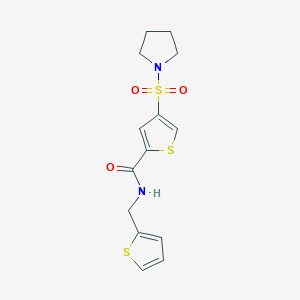

Synthesis of similar compounds involves starting from key intermediates such as ethyl 2-(3-amino-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate, undergoing reactions with hydrazine hydrate followed by reactions with different aldehydes, acid chlorides, and isothiocyanates to form hydrazones, oxadiazoles, 1,2,4-triazoles, and thiadiazoles respectively, in high yield (Nagender et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds containing pyrazolo, pyridine, and triazole derivatives has been characterized by single-crystal X-ray diffraction, demonstrating intricate molecular geometries and confirming the presence of various functional groups integral to their chemical behavior and biological activities (Zhu, 2011).

Scientific Research Applications

Synthesis and Antimicrobial Applications

Antimicrobial Activity of Triazole Derivatives

Studies have demonstrated the synthesis of new 1,2,4-triazoles and their evaluation for antimicrobial activities. For instance, Bayrak et al. (2009) reported on the synthesis of several triazole derivatives starting from isonicotinic acid hydrazide, showing good to moderate antimicrobial activities against various pathogens. This research highlights the potential of such compounds in developing new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Antibacterial Activity of Oxadiazole Derivatives

Song et al. (2017) explored 1,3,4-oxadiazole thioether derivatives for their antibacterial activities against Xanthomonas oryzae pv. oryzae. Their findings suggest that these compounds, due to their structural characteristics, exhibit significant antibacterial properties, offering a foundation for further investigation into their use as antibacterial agents (Song et al., 2017).

Anticancer Applications

Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives

The work by Nagender et al. (2016) on synthesizing novel hydrazone and azole functionalized pyrazolo[3,4-b]pyridine derivatives presented them as promising anticancer agents. The synthesized compounds were evaluated against several human cancer cell lines, with 1,2,4-triazole derivatives showing notable activity, identifying a lead molecule with potential anticancer properties (Nagender, Kumar, Reddy, Swaroop, Poornachandra, Kumar, & Narsaiah, 2016).

Miscellaneous Applications

Synthesis of Functionalized Compounds

The research by Li et al. (2014) on the first synthesis of unexpected functionalized trifluoromethylated compounds demonstrates the versatility of such chemical structures in synthesizing a wide range of functionalized molecules. This work underscores the potential of these compounds in various scientific and industrial applications, further expanding the scope of their utility (Li, Shi, Yang, Kang, Zhang, & Song, 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

10-ethyl-1-methyl-4-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-1,4,10-triazaspiro[5.6]dodecan-9-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N6O2/c1-3-26-10-8-20(7-6-18(26)27)15-25(12-11-24(20)2)14-17-22-23-19(28-17)16-5-4-9-21-13-16/h4-5,9,13H,3,6-8,10-12,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNZIAHACFNBYHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2(CCC1=O)CN(CCN2C)CC3=NN=C(O3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-adamantyl)-N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}acetamide](/img/structure/B5551214.png)

![2,3-dimethyl-6-[2-(2-naphthyloxy)propanoyl]-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B5551228.png)

![N-(tert-butyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B5551229.png)

![2-[(2-naphthylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B5551231.png)

![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5551245.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5551249.png)

![6-[(4-benzyl-1-piperazinyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5551254.png)

![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5551269.png)

![3-(3-hydroxy-3-methylbutyl)-N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)benzamide](/img/structure/B5551300.png)

![2-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5551305.png)